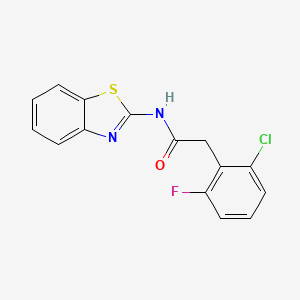![molecular formula C24H23N3O4S B4670377 5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4670377.png)
5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
描述
5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of indole derivatives.
准备方法
The synthesis of indole derivatives, including 5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, typically involves multiple stepsReaction conditions may vary, but common methods include the use of catalysts, solvents, and specific temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Indole derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified indole derivatives with different functional groups .
科学研究应用
Indole derivatives, including 5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, have a wide range of scientific research applications. They are studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, they are investigated for their potential therapeutic effects and mechanisms of action .
作用机制
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. These compounds can bind to specific receptors, enzymes, or other proteins, leading to changes in cellular processes. For example, some indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways may vary depending on the specific compound and its structure .
相似化合物的比较
Indole derivatives are a diverse class of compounds with many similar structures. Some similar compounds include indole-3-acetic acid, indole-3-carbinol, and indole-3-butyric acid . Each of these compounds has unique properties and applications. For example, indole-3-acetic acid is a plant hormone, while indole-3-carbinol is studied for its potential anticancer effects . The uniqueness of 5-[[1-[4-(2-Methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific structure and the combination of functional groups, which may confer unique biological activities and applications .
属性
IUPAC Name |
5-[[1-[4-(2-methoxyphenoxy)butyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-30-20-10-4-5-11-21(20)31-13-7-6-12-27-15-16(17-8-2-3-9-19(17)27)14-18-22(28)25-24(32)26-23(18)29/h2-5,8-11,14-15H,6-7,12-13H2,1H3,(H2,25,26,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOZPHIMGDLTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-DIMETHOXYBENZYL)-N-[2-(1H-INDOL-3-YL)ETHYL]AMINE](/img/structure/B4670305.png)

![2-(4-{6-CYCLOPROPYL-3-METHYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL}PIPERAZIN-1-YL)-4-(DIFLUOROMETHYL)-6-(FURAN-2-YL)PYRIMIDINE](/img/structure/B4670315.png)


![N-(2,5-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4670323.png)

![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4670337.png)
![2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-propylacetamide](/img/structure/B4670342.png)

![N-allyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4670349.png)
![2-(4-ethylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4670369.png)
![N-(2-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4670388.png)
![1-(3-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4670393.png)
